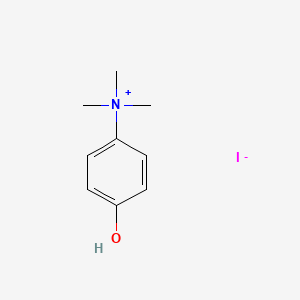
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound with a hydroxyl group attached to the benzene ring. It is known for its surfactant properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide can be synthesized through the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of an iodide source. The reaction typically occurs in an alkaline aqueous solution, where the imine bond formation is reversible and pH-dependent .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of robust bifunctional catalysts, such as aluminium–salen chloride complexes with trialkylammonium groups. These catalysts facilitate the reaction under mild conditions, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of dynamic covalent surfactants and micelles.
Biology: The compound is utilized in the study of enzyme interactions and protein folding due to its surfactant properties.
Industry: The compound is used in wastewater treatment for the extraction and release of anionic dyes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N,N-trimethylbenzenaminium iodide involves its ability to form micelles and interact with various molecular targets. The reversible pH-dependent nature of the imine bond allows it to self-assemble into micelles under alkaline conditions and disassemble under acidic conditions . This property is crucial for its applications in surfactant systems and wastewater treatment.
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-N,N,N-trimethylbenzenaminium iodide: Similar in structure but with a formyl group instead of a hydroxyl group.
3-Iodo-4-hydroxy-N,N,N-trimethylbenzenaminium iodide: Contains an iodine atom in addition to the hydroxyl group.
Uniqueness
4-Hydroxy-N,N,N-trimethylbenzenaminium iodide is unique due to its hydroxyl group, which imparts specific chemical reactivity and surfactant properties. This makes it particularly useful in applications requiring reversible micelle formation and pH-dependent behavior .
Propiedades
Número CAS |
6545-97-7 |
|---|---|
Fórmula molecular |
C9H14INO |
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,1-3H3;1H |
Clave InChI |
RZCNIOWAJWZKDD-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)
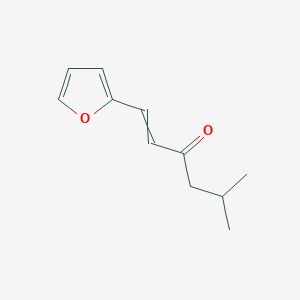
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
![4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde](/img/structure/B14166437.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
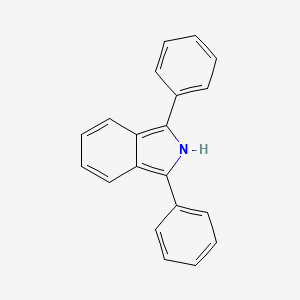
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
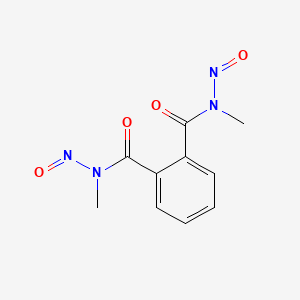
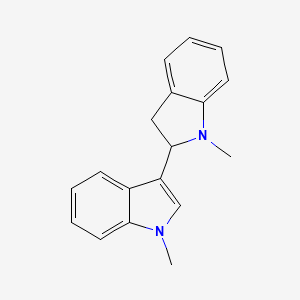
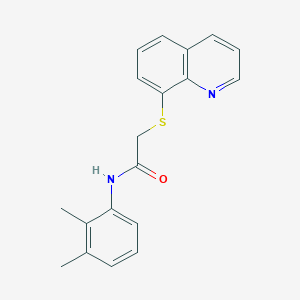
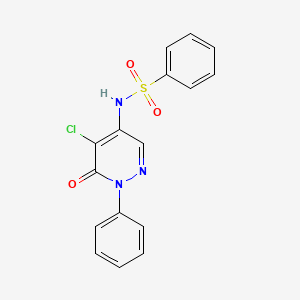
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
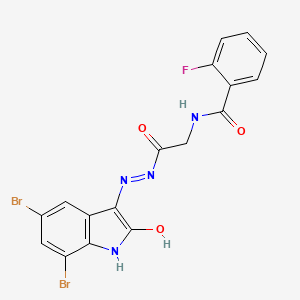
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
